REACTION_CXSMILES
|
N.Cl.[CH2:3]([N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][Cl:11])[CH2:4][CH2:5][CH3:6]>>[CH2:3]([N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][Cl:11])[CH2:4][CH2:5][CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
288.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
618 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)N(CCCCl)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 45 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WAIT
|
Details
|
by settling for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The lower aqueous phase (pH=11) is removed
|
Type
|
WASH
|
Details
|
the organic phase is washed with 300 ml of deionized water at ambient temperature
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is carried out for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
WAIT
|
Details
|
by settling is carried out for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the lower aqueous phase (pH=9) is removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |